molecular formula C13H13N B2604646 2-Methyl-[1,1'-biphenyl]-3-amine CAS No. 172975-98-3

2-Methyl-[1,1'-biphenyl]-3-amine

Cat. No.: B2604646
CAS No.: 172975-98-3
M. Wt: 183.254
InChI Key: WXVGZIZBMFJASZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-[1,1’-biphenyl]-3-amine is an organic compound with the molecular formula C13H13N It is a derivative of biphenyl, where a methyl group is attached to one of the phenyl rings, and an amine group is attached to the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-[1,1’-biphenyl]-3-amine can be achieved through several methods. One common approach involves the Suzuki coupling reaction, where 3-bromo-2-methylbenzoic acid is coupled with an amine under palladium catalysis . Another method involves the reduction of 2-methyl-3-biphenylmethanol using sodium borohydride or other reducing agents .

Industrial Production Methods

Industrial production of 2-Methyl-[1,1’-biphenyl]-3-amine typically involves large-scale Suzuki coupling reactions. The process is optimized for high yield and purity, often using advanced catalysts and reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-[1,1’-biphenyl]-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted biphenyl compounds .

Mechanism of Action

The mechanism of action of 2-Methyl-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives used .

Properties

IUPAC Name

2-methyl-3-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-10-12(8-5-9-13(10)14)11-6-3-2-4-7-11/h2-9H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVGZIZBMFJASZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.